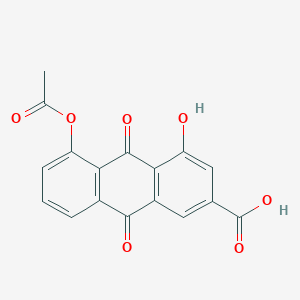

5-Acetyl Rhein

Übersicht

Beschreibung

5-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound. Rhein is primarily extracted from traditional medicinal plants such as Rheum palmatum, Aloe barbadensis, Cassia angustifolia, and Polygonum multiflorum . This compound is known for its various pharmacological activities, including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .

Wirkmechanismus

Target of Action

5-Acetyl Rhein, a derivative of Rhein, is a major medicinal ingredient isolated from several traditional Chinese medicines . The primary targets of Rhein are related to its anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The pathways related to the targets of Rhein are initiated by the membrane receptor .

Mode of Action

Rhein interacts with its targets through multiple pathways which contain close interactions . The MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Biochemical Pathways

The mechanism of Rhein involves multiple pathways which contain close interactions . From the overall perspective, the pathways which are related to the targets of Rhein, are initiated by the membrane receptor . Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .

Pharmacokinetics

The absorption of Rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration . After oral administration of Rhein at various doses in rats, Rhein had different plasma pharmacokinetic properties .

Result of Action

Rhein has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It has been observed to produce DNA damage and suppress DNA repair in cancer cells . It induces apoptosis via ER stress, calcium, and mitochondria mediated pathways . Rhein also prevents cancer cell invasion into systemic circulation by preventing angiogenesis and breakdown of the extracellular matrix .

Action Environment

Biochemische Analyse

Cellular Effects

Rhein, an active anthraquinone ingredient, has been shown to have various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It is plausible that 5-Acetyl Rhein may exert similar effects on various types of cells and cellular processes.

Molecular Mechanism

Rhein’s mechanism involves multiple pathways which contain close interactions . It is initiated by the membrane receptor, then MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .

Temporal Effects in Laboratory Settings

Rhein has been shown to have beneficial effects on animal models of Diabetic Nephropathy , suggesting that this compound may have similar temporal effects.

Dosage Effects in Animal Models

Rhein has been shown to have beneficial effects on animal models of Diabetic Nephropathy , suggesting that this compound may have similar dosage effects.

Metabolic Pathways

Rhein is known to block the two parallel pathways of MAPK and PI3K-AKT signaling pathways , suggesting that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Rhein is known to be a lipophilic anthraquinone , suggesting that this compound may have similar properties and could interact with various transporters or binding proteins.

Subcellular Localization

Given the lipophilic nature of Rhein , it is plausible that this compound may also localize to similar subcellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Acetyl Rhein can be synthesized through the acetylation of Rhein. The process involves the reaction of Rhein with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Acetyl Rhein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to its parent compound, Rhein.

Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Rhein and other reduced forms.

Substitution: Various substituted anthraquinone derivatives.

Wissenschaftliche Forschungsanwendungen

5-Acetyl Rhein has a wide range of scientific research applications:

Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and fibrosis.

Industry: It is used in the development of pharmaceuticals and as a precursor for other bioactive compounds.

Vergleich Mit ähnlichen Verbindungen

5-Acetyl Rhein is compared with other anthraquinone derivatives such as:

Rhein: The parent compound with similar pharmacological activities but without the acetyl group.

Emodin: Another anthraquinone derivative with potent anti-inflammatory and anticancer properties.

Aloe-emodin: Known for its laxative effects and potential anticancer activity.

Uniqueness of this compound: this compound stands out due to its enhanced pharmacological properties, particularly its improved anti-inflammatory and antitumor activities compared to its parent compound, Rhein .

Biologische Aktivität

5-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Overview of this compound

This compound is primarily derived from traditional medicinal plants such as Rheum palmatum, Aloe barbadensis, Cassia angustifolia, and Polygonum multiflorum . It exhibits a range of pharmacological properties including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .

Biochemical Pathways:

The biological effects of this compound are mediated through several key pathways:

- MAPK and PI3K-AKT Signaling Pathways: this compound inhibits these pathways, which are crucial for cell growth and survival .

- Apoptosis Induction: It promotes apoptosis in cancer cells through endoplasmic reticulum (ER) stress and mitochondrial pathways .

- Anti-inflammatory Mechanisms: The compound suppresses pro-inflammatory cytokines such as interleukin-1beta and interleukin-6, contributing to its anti-inflammatory properties .

Pharmacokinetics:

The absorption characteristics indicate that this compound has a higher bioavailability through intravascular routes compared to oral administration. Its pharmacokinetic profile includes a half-life of approximately 4-10 hours and significant protein binding (99%) .

Antitumor Activity

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- In human hepatocellular carcinoma BEL-7402 cells, it increased apoptosis rates at concentrations ranging from 50 to 200 µM over 46 hours .

- The compound also affects cell cycle regulation by decreasing the expression of oncogenes like c-Myc and promoting caspase-3 activity .

Anti-inflammatory Effects

Studies have shown that this compound effectively reduces inflammation by inhibiting the production of inflammatory mediators. This includes:

- Suppression of leukotrienes and histamine release from mast cells .

- Inhibition of the NF-kappaB pathway, which plays a pivotal role in inflammation .

Antioxidant Properties

As an antioxidant, this compound mitigates oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage.

Case Studies

Case Study 1: Diabetic Nephropathy

In animal models of diabetic nephropathy, treatment with this compound demonstrated significant improvements in renal function markers and histological changes indicative of reduced fibrosis and inflammation . These findings suggest its potential as a therapeutic agent for diabetic complications.

Case Study 2: Hepatocellular Carcinoma

A study involving SMMC-7721 liver cancer cells showed that this compound increased the sensitivity of these cells to doxorubicin (DOX), enhancing apoptosis through inhibition of anti-apoptotic signals . This highlights its potential role as an adjunct therapy in cancer treatment.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Rhein | Anti-inflammatory, antitumor | Parent compound with similar activities but less potent due to lack of acetyl group. |

| Emodin | Anticancer, anti-inflammatory | Known for strong anti-cancer properties; structurally similar but with different effects. |

| Aloe-emodin | Laxative effects, potential anticancer | Focused on gastrointestinal applications rather than systemic effects. |

Eigenschaften

IUPAC Name |

5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGHQNHYFJYUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433463 | |

| Record name | 5-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875535-35-6 | |

| Record name | 5-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.